1-(4-Fluorophenyl)ethanesulfonyl fluoride
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Overview
Description
1-(4-Fluorophenyl)ethanesulfonyl fluoride is an organic compound with the molecular formula C8H8F2O2S It is a sulfonyl fluoride derivative, characterized by the presence of a fluorine atom on the phenyl ring and an ethanesulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)ethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with ethyl magnesium bromide, followed by fluorination using sulfuryl fluoride gas (SO2F2). This method is efficient and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. The use of sulfuryl fluoride gas (SO2F2) and other solid reagents such as fluorodimethylsulfonium tetrafluoroborate (FDIT) and ammonium iodide-sulfuryl fluoride (AISF) are common .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)ethanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Electrophilic Fluorination: It can participate in electrophilic fluorination reactions, where the sulfonyl fluoride group acts as an electrophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out under mild conditions with the presence of a base.
Electrophilic Fluorination: Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are used under controlled conditions to achieve selective fluorination.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols and thiols.
Scientific Research Applications
1-(4-Fluorophenyl)ethanesulfonyl fluoride has found applications in various scientific research fields:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Chemical Biology: The compound is employed in the study of enzyme inhibition and protein labeling due to its ability to form stable covalent bonds with biological molecules.
Drug Discovery: It serves as a precursor for the development of potential pharmaceutical agents.
Materials Science: The compound is utilized in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)ethanesulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and other biological molecules, leading to enzyme inhibition or modification of protein function. This reactivity is exploited in various biochemical assays and drug development processes .
Comparison with Similar Compounds
4-Fluorobenzenesulfonyl Chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
Ethanesulfonyl Fluoride: Lacks the fluorophenyl group, making it less reactive in certain applications.
Uniqueness: 1-(4-Fluorophenyl)ethanesulfonyl fluoride is unique due to the presence of both the fluorophenyl and ethanesulfonyl fluoride groups. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
1-(4-fluorophenyl)ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2S/c1-6(13(10,11)12)7-2-4-8(9)5-3-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETZFKJXYBEOPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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